

In-Depth Technical Guide: Antifungal Agent 16 (CAS Number 2762034-41-1)

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Compound of Interest

Compound Name: Antifungal agent 16

Cat. No.: B12430312

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Antifungal agent 16, identified as compound 6a in the primary literature, is a novel synthetic 1,2,3-triazole hybrid molecule with the CAS number 2762034-41-1.^[1] This compound has demonstrated significant antifungal and antibacterial properties, with its antifungal activity reported to be superior to the commonly used drug, fluconazole.^[1] Its proposed mechanism of action involves the inhibition of lanosterol 14- α -demethylase, a critical enzyme in the fungal ergosterol biosynthesis pathway, and potential interaction with DNA. This technical guide provides a comprehensive overview of the synthesis, experimental protocols, quantitative biological data, and proposed mechanism of action for **Antifungal agent 16**, tailored for researchers and professionals in the field of drug discovery and development.

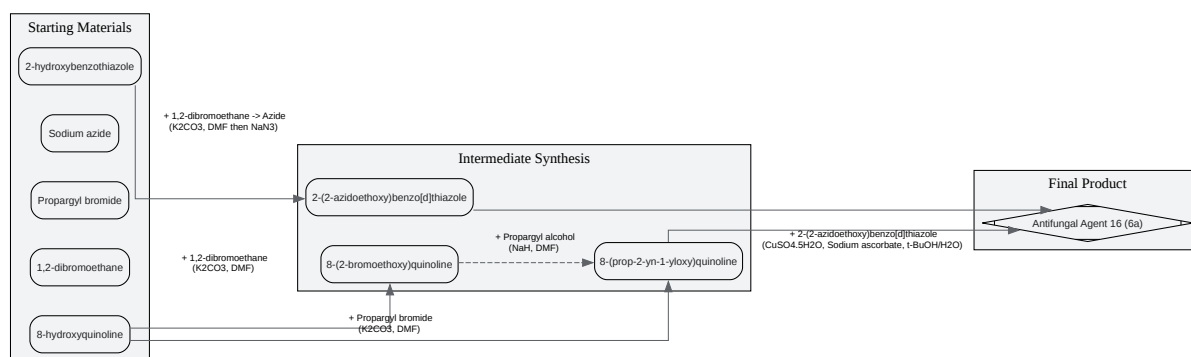
Chemical and Physical Properties

Property	Value	Reference
CAS Number	2762034-41-1	[2]
Chemical Name	2-(4-((1-(2-(dibenzo[b,d]furan-2-yloxy)ethyl)-1H-1,2,3-triazol-4-yl)methyl)quinolin-8-yloxy)benzo[d]thiazole	
Molecular Formula	C27H21N5O2S	[2]
Molecular Weight	479.55 g/mol	[2]
Appearance	Not specified in literature	
Solubility	Not specified in literature	

Synthesis

The synthesis of **Antifungal agent 16** (compound 6a) is achieved through a multi-step process culminating in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1]

Synthesis Workflow



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Caption: Synthesis workflow for **Antifungal Agent 16**.

Experimental Protocols

Synthesis of 8-(prop-2-yn-1-yloxy)quinoline (Alkyne precursor):

- A mixture of 8-hydroxyquinoline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and propargyl bromide (1.2 eq) in dry N,N-dimethylformamide (DMF) was stirred at room temperature for 12 hours.
- The reaction progress was monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture was poured into ice-cold water.

- The resulting precipitate was filtered, washed with water, and dried to yield the alkyne precursor.

Synthesis of 2-(2-azidoethoxy)benzo[d]thiazole (Azide precursor):

- To a solution of 2-hydroxybenzothiazole (1.0 eq) in DMF, anhydrous potassium carbonate (2.0 eq) and 1,2-dibromoethane (1.5 eq) were added, and the mixture was stirred at 80 °C for 8 hours.
- After cooling, the mixture was poured into water and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated to give the bromo-intermediate.
- The bromo-intermediate was then dissolved in DMF, and sodium azide (1.5 eq) was added. The reaction mixture was stirred at 80 °C for 12 hours.
- After completion, the mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried, and concentrated to afford the azide precursor.

Synthesis of **Antifungal agent 16** (Compound 6a):

- A mixture of the alkyne precursor (1.0 eq) and the azide precursor (1.0 eq) was dissolved in a 1:1 mixture of tert-butanol and water.
- To this solution, copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) were added.
- The reaction mixture was stirred at room temperature for 24 hours.
- The resulting precipitate was filtered, washed with water, and purified by column chromatography on silica gel to yield **Antifungal agent 16**.

Biological Activity

Antimicrobial Activity

Antifungal agent 16 has demonstrated broad-spectrum antimicrobial activity. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

Organism	Type	MIC (µg/mL) of Antifungal Agent 16 (6a)	MIC (µg/mL) of Ciprofloxacin (Antibacterial Control)	MIC (µg/mL) of Fluconazole (Antifungal Control)	Reference
Staphylococcus aureus	Gram (+) Bacteria	12.5	6.25	-	[1]
Bacillus subtilis	Gram (+) Bacteria	25	12.5	-	[1]
Escherichia coli	Gram (-) Bacteria	25	12.5	-	[1]
Pseudomonas aeruginosa	Gram (-) Bacteria	50	25	-	[1]
Candida albicans	Fungus	6.25	-	12.5	[1]
Aspergillus niger	Fungus	12.5	-	25	[1]
Aspergillus flavus	Fungus	12.5	-	25	[1]

DNA Binding Studies

In vitro studies with herring fish sperm DNA (hs-DNA) indicate that **Antifungal agent 16** interacts with DNA, likely through intercalation.

Parameter	Value	Reference
Binding Constant (Kb)	$3.90 \times 10^5 \text{ L mol}^{-1}$	[1]
Hypochromism (%)	28.3	[1]

Experimental Protocol for DNA Binding:

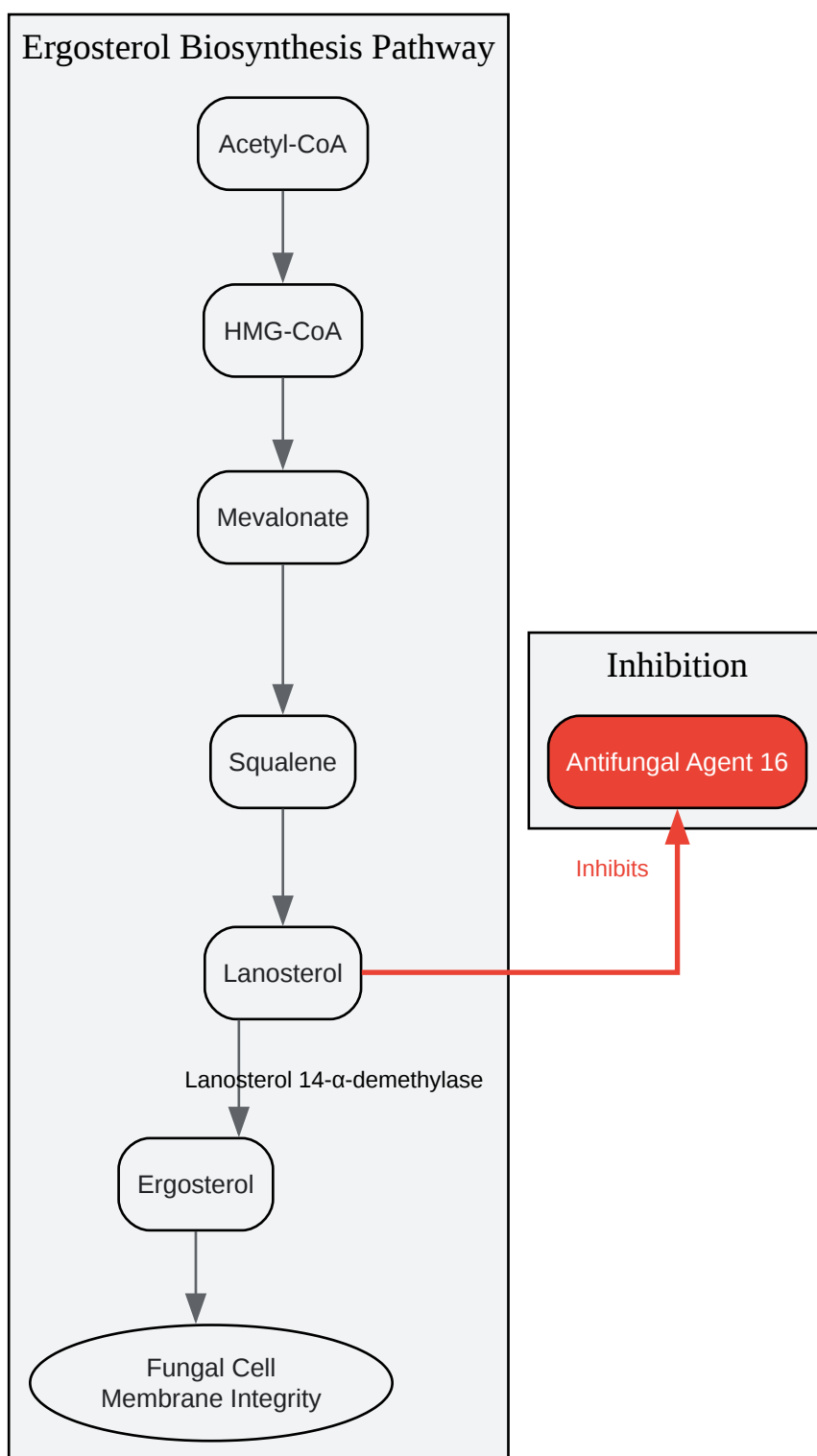
- A stock solution of hs-DNA was prepared in Tris-HCl buffer (pH 7.2) and its concentration was determined spectrophotometrically.
- Solutions of **Antifungal agent 16** of known concentrations were prepared in the same buffer.
- UV-Vis absorption spectra were recorded for the compound in the absence and presence of increasing concentrations of hs-DNA.
- The binding constant (K_b) was calculated from the decay of absorbance using the Wolfe-Shimer equation.

Proposed Mechanism of Action

The antifungal activity of **Antifungal agent 16** is believed to be multifactorial, primarily targeting the fungal cell membrane integrity by inhibiting ergosterol biosynthesis and potentially interfering with DNA replication and transcription.

Inhibition of Lanosterol 14- α -demethylase

Molecular docking studies suggest that **Antifungal agent 16** binds to the active site of lanosterol 14- α -demethylase (CYP51A1), a key enzyme in the ergosterol biosynthesis pathway. [1] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane.

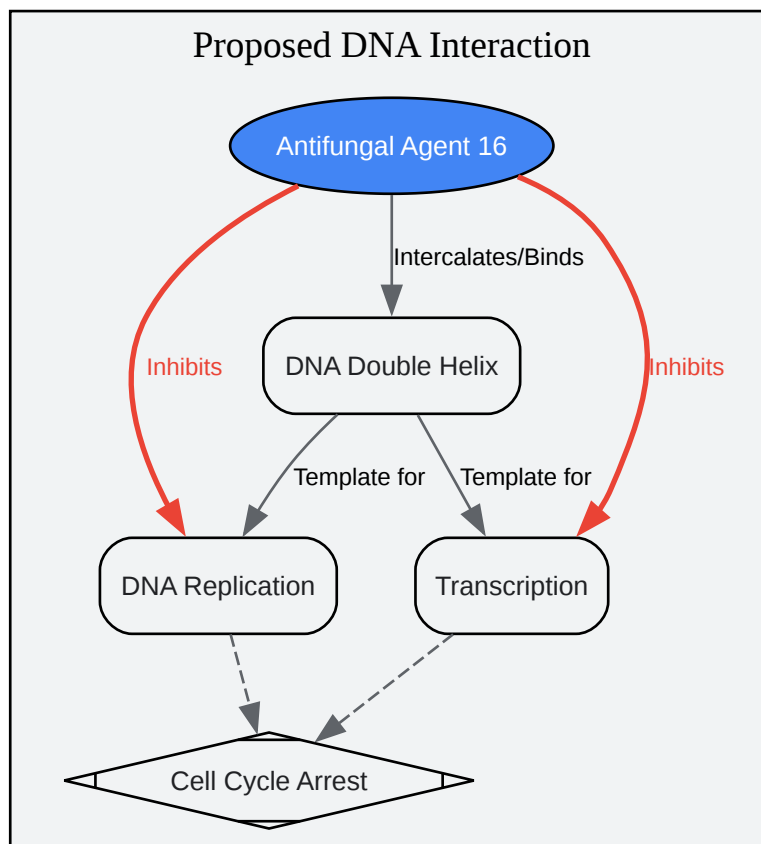


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Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

DNA Interaction

The significant DNA binding affinity of **Antifungal agent 16** suggests a secondary mechanism involving the disruption of DNA-related cellular processes. Molecular docking simulations indicate that the molecule can form hydrogen bonds and hydrophobic interactions with DNA base pairs.[1]



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Caption: Logical flow of DNA interaction and its consequences.

Computational Studies

Molecular Docking

Molecular docking simulations were performed to predict the binding mode and affinity of **Antifungal agent 16** with its putative targets.

Target	Docking Score (kcal/mol)	Key Interactions	Reference
hs-DNA	-8.7	Hydrogen bonding with DG2 and DG4; π - π stacking with DG22	[1]
Lanosterol 14- α -demethylase	-9.7	Hydrogen bonding, electrostatic interactions, hydrophobic interactions	[1]

Protocol for Molecular Docking:

- The 3D structure of **Antifungal agent 16** was generated and energy-minimized.
- The crystal structures of the target macromolecules (DNA and lanosterol 14- α -demethylase) were obtained from the Protein Data Bank.
- Water molecules and ligands were removed from the target structures, and polar hydrogens were added.
- The docking simulations were performed using AutoDock Vina or a similar software package.
- The binding site was defined, and the docking protocol was run with appropriate parameters.
- The resulting binding poses were analyzed to identify the most favorable interactions and to calculate the binding energy.

ADME and DFT Studies

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions and Density Functional Theory (DFT) calculations were conducted to assess the drug-likeness and electronic properties of **Antifungal agent 16**.

Parameter	Predicted Value/Property	Reference
Lipinski's Rule of Five	Compliant	[3]
Oral Bioavailability	Predicted to be orally active	[3]
Chemical Hardness	Calculated to have good stability	[3]
Electrophilicity Index	Calculated to have good reactivity	[3]

Conclusion and Future Directions

Antifungal agent 16 (CAS 2762034-41-1) is a promising new chemical entity with potent antifungal and antibacterial activity. Its dual mechanism of action, targeting both the fungal cell membrane and DNA, makes it an attractive candidate for further development, particularly in the context of rising antifungal resistance. Future research should focus on in vivo efficacy and toxicity studies, as well as lead optimization to enhance its pharmacological profile. The detailed experimental protocols and comprehensive data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel antimicrobial therapies.

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